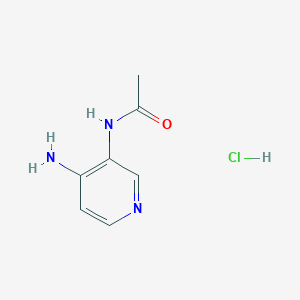

N-(4-amino-3-pyridinyl)-Acetamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

- N-(4-amino-3-pyridinyl)-Acetamide hydrochloride is a chemical compound involved in various synthesis and chemical reactions. It's part of a broader class of acetamide compounds which have been studied for their biological activity and chemical properties.

Synthesis Analysis

- The synthesis of N-(4-amino-3-pyridinyl)-Acetamide hydrochloride involves the formation of N-[2-(1-pyrrolidinyl)ethyl]acetamides, as seen in the synthesis of similar compounds (Barlow et al., 1991).

Molecular Structure Analysis

- The molecular structure of similar acetamides, such as N-(pyridin-4-yl)-(indol-3-yl)acetamides, has been characterized using spectroscopic techniques, providing insights into their molecular conformations (Menciu et al., 1999).

Chemical Reactions and Properties

- N-(4-amino-3-pyridinyl)-Acetamide hydrochloride is likely to participate in reactions typical for acetamide compounds, such as nucleophilic aromatic substitution, as seen in reactions of similar compounds (Getlik et al., 2013).

Physical Properties Analysis

- The physical properties of N-(4-amino-3-pyridinyl)-Acetamide hydrochloride can be inferred from related compounds, which often display solid-state characteristics and crystalline structures, as demonstrated in studies of N-(pyridin-4-yl)-(indol-3-yl)acetamides (Menciu et al., 1999).

Chemical Properties Analysis

- The chemical properties, such as reactivity and stability, of N-(4-amino-3-pyridinyl)-Acetamide hydrochloride, can be compared with similar acetamide compounds, which have been shown to exhibit diverse reactivity patterns and biological activities (Sharma et al., 2018).

Applications De Recherche Scientifique

Biochemical Analysis

N-(4-amino-3-pyridinyl)-acetamide hydrochloride's properties and reactivity profile have been studied extensively. For instance, Ashby et al. (1978) explored the potential carcinogenicity of thiophene analogues of certain carcinogens, including compounds structurally similar to N-(4-amino-3-pyridinyl)-acetamide hydrochloride. Their work underscores the importance of understanding the bioactivity and carcinogenic potential of aromatic compounds in drug development and toxicology studies (Ashby et al., 1978).

Pharmacological Impact

The pharmacological activities of compounds structurally related to N-(4-amino-3-pyridinyl)-acetamide hydrochloride, such as piracetam, have been reviewed, highlighting their role in treating central nervous system disorders. This indicates a potential area of research for N-(4-amino-3-pyridinyl)-acetamide hydrochloride in neuropharmacology and cognitive science (Dhama et al., 2021).

Environmental and Toxicological Studies

The degradation pathways and environmental impact of compounds structurally similar to N-(4-amino-3-pyridinyl)-acetamide hydrochloride have been studied, shedding light on their biotoxicity and the mechanisms of their environmental degradation. These studies are crucial for understanding the ecological footprint and ensuring the safe use of such compounds (Qutob et al., 2022).

Chemical Synthesis and Reactivity

The synthesis and reactivity of compounds related to N-(4-amino-3-pyridinyl)-acetamide hydrochloride have been extensively reviewed, highlighting their role as intermediates in the synthesis of heterocyclic systems. This knowledge is pivotal for the development of novel compounds and advancing synthetic chemistry (Gouda et al., 2015).

Propriétés

IUPAC Name |

N-(4-aminopyridin-3-yl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O.ClH/c1-5(11)10-7-4-9-3-2-6(7)8;/h2-4H,1H3,(H2,8,9)(H,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKIVUJBWGQQMPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CN=C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-amino-3-pyridinyl)-Acetamide hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.